molecular formula C20H14ClN5O2S B4525952 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4525952
M. Wt: 423.9 g/mol
InChI Key: XYIMZXMNPYGDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone-thiazole hybrid characterized by a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 2-chlorophenyl group at position 3 and an acetamide linker connected to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene moiety. Pyridazinones are known for their anti-inflammatory, anticancer, and antimicrobial activities, and the thiazole ring is a common pharmacophore in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2S/c21-14-6-2-1-5-13(14)15-8-9-19(28)26(25-15)11-18(27)24-20-23-17(12-29-20)16-7-3-4-10-22-16/h1-10,12H,11H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIMZXMNPYGDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, which is then functionalized with a chlorophenyl group. Subsequent steps involve the formation of the thiazole ring and the final coupling to form the acetamide linkage. Common reagents used in these reactions include chlorinating agents, thionyl chloride, and various catalysts to facilitate ring closure and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by acting as an enzyme inhibitor. Initial studies suggest that it can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy. For instance, its interaction with specific receptors has been shown to inhibit tumor growth in vitro and in vivo models.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes that play critical roles in disease progression. By binding to these enzymes, it can alter their activity and potentially reverse pathological states associated with diseases such as cancer and inflammation.

Antimicrobial Properties

Preliminary findings suggest that the compound may possess antimicrobial activity against certain bacterial strains. This opens avenues for its application in treating infections where conventional antibiotics are ineffective.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Interaction Studies

A detailed kinetic analysis was performed to assess the inhibitory effects of the compound on specific kinases involved in cancer signaling pathways. The findings demonstrated that the compound acts as a competitive inhibitor, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and pharmacological uniqueness of the target compound is highlighted through comparisons with structurally analogous derivatives. Below is a detailed analysis of key analogs and their distinguishing features:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Substituents/Modifications Biological Activity Key Differences Evidence ID
Target Compound : 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide - 2-Chlorophenyl on pyridazinone
- Thiazole with pyridin-2-yl substituent
Hypothesized: Kinase inhibition, antimicrobial Unique combination of 2-chloro substitution and pyridine-thiazole system N/A
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide - 4-Chlorophenyl on pyridazinone
- tert-butyl on thiazole
Potential kinase modulation 4-Cl vs. 2-Cl phenyl; tert-butyl introduces steric bulk, reducing membrane permeability compared to pyridin-2-yl
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide - 3,4-Dimethoxyphenyl on pyridazinone
- Unsubstituted thiazole
Antioxidant, neuroprotective Methoxy groups enhance solubility but may reduce target specificity due to increased polarity
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide - Benzothiazole with methylsulfonyl
- Thiophene on pyridazinone
Antimicrobial, enzyme inhibition Methylsulfonyl group improves metabolic stability; thiophene enhances π-stacking but lacks Cl’s electronic effects
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide - 2-Chlorophenyl on pyridazinone
- Thiadiazole instead of thiazole
Anti-inflammatory, anticancer Thiadiazole’s smaller size and higher electronegativity alter binding kinetics vs. thiazole-pyridine system

Key Observations :

Substituent Position Matters: The 2-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) likely directs interactions with target proteins’ hydrophobic residues more precisely due to steric and electronic effects. Thiazole vs.

Impact of Heterocyclic Moieties :

  • The pyridin-2-yl group on the thiazole (target compound) may engage in π-π interactions or act as a hydrogen-bond acceptor, enhancing binding to kinases or microbial enzymes.
  • Methylsulfonyl () and methoxy () groups improve solubility but may reduce blood-brain barrier penetration compared to halogenated analogs.

Biological Activity Trends :

  • Compounds with chlorophenyl groups (target, ) show broader activity (anticancer, antimicrobial) due to enhanced lipophilicity and target engagement.
  • Thiophene -containing analogs () exhibit specificity for microbial targets, likely due to redox-active sulfur atoms.

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyridazine core, a chlorophenyl group, and a thiazole moiety, which contribute to its reactivity and biological interactions.

Molecular Characteristics

  • Molecular Formula : C21H17ClN6O2
  • Molecular Weight : Approximately 436.9 g/mol

The unique arrangement of functional groups within this compound positions it favorably for various biological activities, particularly as an enzyme inhibitor and in receptor binding interactions, which are crucial for therapeutic applications.

Biological Activity Overview

Recent studies indicate that this compound exhibits significant biological activities, particularly in the context of cancer treatment and anti-inflammatory responses. Its mechanism of action may involve the modulation of specific molecular targets within critical biological pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer Inhibits cell proliferation; potential as an enzyme inhibitor
Anti-inflammatory Modulates inflammatory pathways
Antimicrobial Exhibits activity against various bacterial strains

The compound's mechanism likely involves:

  • Enzyme Inhibition : Targets enzymes involved in cell proliferation and inflammation.
  • Receptor Binding : Interacts with specific receptors that mediate cellular responses to external stimuli.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have shown that the compound effectively inhibits the growth of various cancer cell lines. For instance, research on its interaction with cyclin-dependent kinases (CDKs) demonstrated a significant reduction in cell viability in treated cells compared to controls .
  • Anti-inflammatory Effects : The compound has been tested for its ability to modulate inflammatory responses. In vitro studies indicated that it reduces the expression of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .
  • Antimicrobial Properties : The antimicrobial activity was evaluated against several bacterial strains using the agar diffusion method. The results indicated that the compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). The structural integrity is often confirmed through techniques like NMR and IR spectroscopy.

Table 2: Synthesis Overview

StepReagents UsedConditions
Formation of Pyridazine Core Hydrazine derivativesControlled temperature
Chlorophenyl Substitution Chlorinated phenolsSolvent-based reactions
Thiazole Coupling Thiazole precursorsAcidic/basic conditions

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, typically starting with substituted pyridazinones and thiazole intermediates. Key steps include:

  • Substitution reactions to introduce the 2-chlorophenyl group to the pyridazinone core .
  • Condensation reactions using condensing agents like EDCI or DCC to form the acetamide bridge between the pyridazinone and thiazole moieties .
  • Optimization of reaction conditions : Temperature (60–80°C for condensation), solvent polarity (DMF or THF), and inert atmosphere (N₂/Ar) to minimize side reactions .
    Purity assurance :
  • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent).
  • Final purification via column chromatography (gradient elution) and recrystallization (ethanol/water) .
  • Confirm structure using ¹H/¹³C NMR (amide proton at δ 10–12 ppm; pyridazine carbonyl at ~170 ppm) and HRMS .

Basic: Which spectroscopic techniques are critical for structural validation?

  • NMR spectroscopy :
    • ¹H NMR identifies aromatic protons (δ 7–8 ppm for chlorophenyl; δ 8.5–9 ppm for pyridyl-thiazole) and amide NH (δ ~10–12 ppm) .
    • ¹³C NMR confirms carbonyl groups (pyridazinone C=O at ~170 ppm; acetamide C=O at ~165 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
  • Mass spectrometry : HRMS (ESI+) for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst optimization : Employ Pd-based catalysts for Suzuki-Miyaura coupling (if aryl halide intermediates are used) .
  • Continuous flow chemistry : Reduces reaction time and improves reproducibility for condensation steps .
  • DoE (Design of Experiments) : Statistically optimize temperature, stoichiometry, and catalyst loading .

Advanced: How to resolve contradictions in reported biological activity data for analogs?

  • Comparative binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity across analogs .
  • Meta-analysis : Cross-reference data from analogs (e.g., 4-chlorophenyl vs. 2-fluorophenyl substitutions) to identify substituent-dependent trends .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to validate binding modes .

Advanced: What experimental designs elucidate the mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., JAK2, EGFR) using fluorescent substrates .
  • Cellular pathway analysis :
    • Western blotting to assess phosphorylation levels of downstream targets (e.g., STAT3 for JAK2 inhibitors) .
    • RNA-seq to identify differentially expressed genes post-treatment .
  • In silico docking : Use AutoDock Vina or Schrödinger to predict binding poses in enzyme active sites .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

  • Systematic substituent variation :
    • Replace 2-chlorophenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .
    • Modify the thiazole ring (e.g., pyridin-2-yl to pyrimidin-2-yl) .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (pyridazinone carbonyl) and hydrophobic regions (chlorophenyl) .
  • QSAR analysis : Use CoMFA or CoMSIA to correlate substituent properties (logP, polarizability) with activity .

Advanced: What strategies mitigate stability issues during biological assays?

  • pH stability profiling : Test compound integrity in buffers (pH 2–9) via HPLC over 24–72 hours .
  • Metabolite identification : Incubate with liver microsomes and analyze metabolites using LC-MS/MS .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (trehalose, mannitol) .

Advanced: How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of target proteins in lysates post-treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time protein-protein interactions disrupted by the compound .
  • Knockdown/overexpression models : Use CRISPR/Cas9 to modulate target expression and confirm phenotype rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.